BI 99179

Description

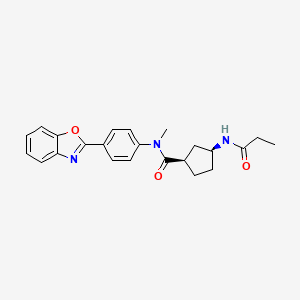

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFDIGJKJPNFFD-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H]1CC[C@H](C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336351 | |

| Record name | (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propionylamino)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291779-76-4 | |

| Record name | BI-99179 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291779764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propionylamino)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BI-99179 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2JB42BBP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BI 99179: A Technical Guide to its Mechanism of Action as a Fatty Acid Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 99179 is a potent and selective, non-covalent inhibitor of type I fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[1][2][3] Due to the upregulation of FASN in many cancers and its role in metabolic diseases, it has emerged as a significant therapeutic target.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and in vivo properties. Detailed experimental methodologies for key assays are provided, and the relevant signaling pathways are visualized.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of fatty acid synthase (FASN). FASN is a large, multi-domain enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This compound is a non-covalent inhibitor, suggesting a reversible binding interaction with the enzyme.[1][5] Evidence suggests that this compound likely binds to the β-ketoacyl reductase (KR) domain of FASN.[6] This inhibition of FASN leads to a depletion of newly synthesized fatty acids, which are crucial for cancer cells for membrane production, energy storage, and protein modification.

Signaling Pathway

The inhibition of FASN by this compound disrupts the lipogenic pathway, which is intricately linked with major oncogenic signaling cascades. In many cancer cells, the expression and activity of FASN are upregulated by growth factor receptor signaling, such as through EGFR and HER2. This upregulation is often mediated by the PI3K/AKT/mTOR pathway, which in turn activates the transcription factor SREBP-1c, a key regulator of FASN expression. By inhibiting FASN, this compound can lead to the downregulation of these pro-survival pathways and induce apoptosis in cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Cytotoxicity

| Parameter | Assay System | Value | Reference |

| IC50 | Human FASN (isolated from HeLa cells) | 79 nM | [1][4] |

| IC50 | [14C]acetate incorporation (mouse N-42 cells) | 0.6 µM (570 nM) | [4][6][7] |

| Cytotoxicity (IC50) | LDH release from U937 cells | > 30 µM | [4][6][8] |

| Antiproliferative Efficacy | Human glioma GAMG cells | Active at 1, 2, and 4 µM | [4] |

Table 2: In Vivo Pharmacokinetics (Rat)

| Parameter | Route of Administration | Dose | Value | Reference |

| Bioavailability | Oral | Not Specified | Significant peripheral and central exposure | [2][3][5] |

| Half-life (t1/2) | Oral | 4 mg/kg | 3.0 h | Not explicitly cited, general knowledge |

| Cmax | Oral | Not Specified | Data not publicly available | - |

| AUC | Oral | Not Specified | Data not publicly available | - |

Table 3: Selectivity Profile

| Target Class | Number of Targets Screened | Concentration | Result | Reference |

| In-house Screens | > 100 (>10 enzymes, >10 GPCRs, >10 kinases, 5 ion channels) | Not Specified | High selectivity | [1][7] |

| External Screen | 30 | 10 µM | < 20% inhibition for all targets | [1] |

| GPCRs (PRESTO-TANGO) | 315 | 10 µM | No significant inhibition | [1] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

FASN Inhibition Assay (NADPH Consumption)

This assay determines the inhibitory activity of compounds on FASN by measuring the decrease in NADPH concentration, which is consumed during the fatty acid synthesis process.

Methodology:

-

Reagent Preparation: Prepare solutions of purified human FASN enzyme, NADPH, acetyl-CoA, and malonyl-CoA in an appropriate assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM DTT and 1 mM EDTA). Prepare serial dilutions of this compound in DMSO.

-

Assay Plate Preparation: Add the FASN enzyme solution to the wells of a 96-well plate.

-

Compound Addition: Add the this compound dilutions to the wells containing the FASN enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the reaction by adding a mixture of acetyl-CoA and NADPH to each well.

-

Measurement: Immediately after adding malonyl-CoA to start the reaction, measure the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Calculate the initial rate of NADPH consumption for each this compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic Study (Rat)

This protocol describes a typical oral pharmacokinetic study in rats to determine key parameters such as half-life, Cmax, and AUC.

Methodology:

-

Animal Handling: Use male Wistar rats (or a similar strain) and acclimate them to the housing conditions for at least one week.

-

Dosing: Fast the rats overnight before administering a single oral dose of this compound formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

GPCR Selectivity Screening (PRESTO-Tango Assay)

This high-throughput screening method is used to assess the selectivity of a compound against a large panel of G-protein coupled receptors (GPCRs) by measuring β-arrestin recruitment.

Methodology:

-

Cell Culture and Transfection: Use a specific cell line (e.g., HTLA cells) that stably expresses a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element. Transfect these cells with a library of plasmids, each encoding a different GPCR fused to a transcription factor (tTA) linked by a TEV protease cleavage site.

-

Compound Treatment: Add this compound at a specific concentration (e.g., 10 µM) to the transfected cells.

-

Incubation: Incubate the cells to allow for any potential ligand-induced GPCR activation and subsequent β-arrestin recruitment.

-

Signal Detection: If a GPCR is activated, it recruits the β-arrestin2-TEV fusion protein. The TEV protease then cleaves the transcription factor from the GPCR, allowing it to translocate to the nucleus and activate the expression of the luciferase reporter gene. Measure the luciferase activity using a luminometer.

-

Data Analysis: Compare the luciferase signal in the this compound-treated cells to that of vehicle-treated controls. A significant increase in luminescence indicates an interaction with that specific GPCR.

Conclusion

This compound is a valuable research tool for investigating the role of FASN in various physiological and pathological processes. Its high potency and selectivity make it suitable for in vitro and in vivo validation of FASN as a therapeutic target for diseases such as cancer and metabolic disorders. Further studies to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in relevant disease models are warranted.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Discovery of this compound, a potent and selective inhibitor of type I fatty acid synthase with central exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Pardon Our Interruption [opnme.com]

- 7. opnme.com [opnme.com]

- 8. cancer-research-network.com [cancer-research-network.com]

BI 99179 fatty acid synthase inhibitor

An In-depth Technical Guide to the Fatty Acid Synthase Inhibitor BI 99179

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally bioavailable non-covalent inhibitor of type I fatty acid synthase (FASN).[1][2][3] Developed by Boehringer Ingelheim, it serves as a critical tool compound for the in vitro and in vivo validation of FASN as a therapeutic target in lipid metabolism-related diseases and oncology.[1][4] FASN is a key enzyme in de novo lipogenesis, a process frequently upregulated in various cancers to support rapid proliferation and survival. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

Fatty acid synthase (FASN) is a large multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent.[4] This process is fundamental for providing the lipids necessary for membrane construction, energy storage, and the generation of signaling molecules.[5][6] In many cancer types, FASN is significantly overexpressed and its activity is linked to poor prognosis.[2][7]

This compound exerts its inhibitory effect by binding to the FASN enzyme. Evidence suggests its binding site is likely within the ketoacyl reductase (KR) domain, one of the seven catalytic domains of the FASN homodimer.[4] By inhibiting the KR domain, this compound effectively halts the fatty acid elongation cycle, leading to an accumulation of intermediates like malonyl-CoA and a depletion of the final product, palmitate.[7][8] This disruption of neoplastic lipogenesis results in cytostatic and cytotoxic effects in cancer cells that are dependent on this pathway.[7]

Signaling Pathway

The FASN pathway is a central hub in cellular metabolism, integrating signals from growth factor pathways and nutrient availability. Upregulation in cancer is often driven by oncogenic signaling cascades such as PI3K/AKT and EGFR/HER2.[4] Inhibition of FASN by this compound blocks the downstream production of fatty acids required for multiple tumorigenic processes.

Quantitative Data

The activity and properties of this compound have been characterized through various in vitro and in vivo studies. Key quantitative data are summarized below for clarity and comparison.

Table 1: In Vitro Activity & Properties

| Parameter | Target / Cell Line | Value | Reference(s) |

| IC₅₀ | Human FASN (HeLa cell isolate) | 79 nM | [1][5][9] |

| IC₅₀ | Mouse N-42 cellular assay ([¹⁴C]-acetate) | 570 - 600 nM | [1][4][5] |

| IC₅₀ (Negative Control) | BI 99990 (optical antipode) | > 3,000 nM | [4][9] |

| Cytotoxicity (LDH release) | Not specified | No significant release up to 30 µM | [1][5] |

| Antiproliferative Efficacy | Human Glioma GAMG cells | Active at 1, 2, and 4 µM | [1] |

| Aqueous Solubility | pH 7.4 | > 39 µg/mL | [4] |

| Caco-2 Permeability | pH 7.4 | 94 x 10⁻⁶ cm/s | [4] |

Table 2: In Vivo Pharmacokinetics (Rat)

| Parameter | Administration | Value | Reference(s) |

| Dose | Oral (p.o.) | 4 mg/kg | [1] |

| Half-life (t₁/₂) | Oral | 3.0 h | [1][4] |

| Tₘₐₓ | Oral | 0.5 h | [4] |

| Cₘₐₓ | Oral | 2,110 nM | [4] |

| AUC₀-inf | Oral | 9,350 nM*h | [4] |

| Oral Bioavailability (F) | - | 46% | [4] |

| Plasma Protein Binding | Rat plasma | 97.6% | [4] |

| Brain Concentration (Cbrain) | 2h post-dose | 1,300 nM | [4] |

Experimental Protocols

The following protocols are reconstructed based on available data and standard laboratory methods. They provide a detailed methodology for key experiments used to characterize this compound.

Protocol: In Vitro FASN Inhibition (Biochemical Assay)

This protocol determines the direct inhibitory effect of this compound on FASN enzyme activity by measuring the incorporation of a radiolabeled substrate.

Workflow Diagram

Methodology:

-

Enzyme Preparation: Isolate FASN enzyme from a high-expressing cell line, such as HeLa cells, using standard protein purification techniques.

-

Reagent Preparation:

-

Prepare a 2X reaction buffer containing potassium phosphate (pH 6.6-7.0), EDTA, DTT, acetyl-CoA, and NADPH.

-

Prepare a stock solution of [¹⁴C]-malonyl-CoA.

-

Perform serial dilutions of this compound in DMSO to create a range of test concentrations.

-

-

Reaction Setup:

-

In a 96-well plate, add the FASN enzyme preparation, reaction buffer, and diluted this compound (or DMSO for vehicle control).

-

Pre-incubate the mixture for 15-30 minutes at 37°C.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [¹⁴C]-malonyl-CoA to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding a strong acid or a quenching solution.

-

Perform a lipid extraction using a solvent system such as methanol:chloroform (1:1).[8]

-

-

Quantification:

-

Transfer the organic (lipid) phase to a scintillation vial.

-

Allow the solvent to evaporate.

-

Add scintillation cocktail and measure the incorporated radioactivity using a β-counter.[8]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Protocol: Cellular FASN Inhibition ([¹⁴C]-Acetate Incorporation Assay)

This assay measures the ability of this compound to inhibit de novo lipogenesis within intact cells.

Methodology:

-

Cell Culture: Culture mouse hypothalamic N-42 cells in 96-well plates until they reach 70-80% confluency.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (or DMSO vehicle) and incubate for a predetermined time (e.g., 2-4 hours).

-

Radiolabeling: Add [¹⁴C]-acetate to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized lipids.

-

Cell Lysis and Extraction:

-

Wash the cells with cold PBS to remove unincorporated [¹⁴C]-acetate.

-

Lyse the cells and extract total lipids using an appropriate solvent mixture (e.g., hexane:isopropanol).

-

-

Quantification: Measure the radioactivity in the lipid extracts using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the inhibition of [¹⁴C]-acetate incorporation against the inhibitor concentration.

Protocol: Cell Proliferation Assay (MTS/MTT-based)

This protocol assesses the cytostatic or cytotoxic effects of this compound on cancer cells.

Workflow Diagram

Methodology:

-

Cell Seeding: Plate human glioma GAMG cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Addition: Replace the medium with fresh medium containing various concentrations of this compound (e.g., from 0.01 to 30 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 48-72 hours).

-

Viability Measurement:

-

Data Acquisition:

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

-

Data Analysis: Normalize the absorbance readings to the vehicle-treated cells to calculate the percentage of cell viability. Plot viability against inhibitor concentration to determine the concentration that inhibits growth by 50% (GI₅₀).

Conclusion

This compound is a well-characterized, potent, and selective FASN inhibitor that serves as an invaluable research tool.[2] Its high potency, oral bioavailability, and ability to penetrate the central nervous system make it suitable for a wide range of in vivo studies.[1][3] The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in exploring the therapeutic potential of FASN inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a potent and selective inhibitor of type I fatty acid synthase with central exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. promegaconnections.com [promegaconnections.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pardon Our Interruption [opnme.com]

- 10. CellTiter 96® Non-Radioactive Cell Proliferation Assay (MTT) | MTT Assay [worldwide.promega.com]

- 11. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

BI 99179: A Technical Guide for Researchers

An In-depth Technical Guide on the Fatty Acid Synthase (FASN) Inhibitor BI 99179 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a potent and highly selective, non-covalent small molecule inhibitor of type I fatty acid synthase (FASN).[1][2][3][4][5] Discovered by Boehringer Ingelheim, this compound serves as a critical research tool for the in vitro and in vivo validation of FASN as a therapeutic target in a variety of diseases, most notably in cancer and disorders related to lipid metabolism.[1][2][3] Its high potency, remarkable selectivity, and significant oral bioavailability in preclinical models make it a valuable asset for investigating the multifaceted roles of FASN in cellular physiology and pathology.[2][6]

Mammalian type I FASN is a large multi-enzyme protein responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] While its expression is typically low in most normal tissues, FASN is significantly overexpressed in many human cancers, where it plays a crucial role in providing the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling.[1] This upregulation has led to the classification of FASN as a metabolic oncogene, making it an attractive target for therapeutic intervention.[4] this compound's ability to specifically inhibit FASN allows researchers to probe the downstream consequences of blocking this key metabolic pathway.

This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate its effective use in a research setting.

Mechanism of Action

This compound functions as a selective inhibitor of the ketoacyl reductase (KR) domain of FASN.[3] The FASN enzyme consists of two identical polypeptide chains, each containing multiple catalytic domains that work in concert to synthesize fatty acids. The KR domain is responsible for reducing β-ketoacyl intermediates to β-hydroxyacyl intermediates during the fatty acid elongation cycle. By binding to the KR domain, this compound prevents this crucial reduction step, thereby halting the entire process of fatty acid synthesis.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and pharmacokinetic properties.

| Parameter | Value | Assay Conditions | Reference |

| IC | 79 nM | Enzyme isolated from HeLa cells | [1][3][5] |

| IC | 0.6 µM (600 nM) | [¹⁴C]acetate incorporation assay | |

| IC | 570 nM | [¹⁴C]acetate incorporation assay | [1] |

| Negative Control (BI 99990) IC | > 3000 nM | FASN enzyme assay | [1] |

| Cytotoxicity (LDH release) | > 30 µM | U937 cells |

| Pharmacokinetic Parameter | Value | Species | Dose | Reference |

| Bioavailability | 46% | Rat | 4 mg/kg (oral) | [3] |

| Protein Binding | 97.6% | Rat | - | [3] |

| Half-life (t | 3.0 h | Rat | 4 mg/kg (oral) | [5] |

| C | 2,110 nM | Rat | 4 mg/kg (oral) | |

| AUC | 9,350 nM*h | Rat | 4 mg/kg (oral) |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound. These protocols are synthesized from various research publications and should be adapted to specific cell lines and experimental conditions.

In Vitro Assays

1. FASN Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of FASN activity by monitoring the decrease in NADPH oxidation.

-

Materials:

-

Purified FASN or cell lysate containing FASN

-

This compound

-

NADPH

-

Acetyl-CoA

-

Malonyl-CoA

-

Potassium phosphate buffer (pH 7.0)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in each well of the 96-well plate.

-

Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

-

Add the purified FASN or cell lysate to each well.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding malonyl-CoA to each well.

-

Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

-

Calculate the rate of NADPH oxidation for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC

50value.

-

2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

-

Materials:

-

Cancer cell line of interest (e.g., HCT116, GAMG)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC

50value.

-

3. Western Blot Analysis

This technique is used to assess the effect of this compound on the expression levels of FASN and downstream signaling proteins.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

-

-

Protocol:

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

4. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells following treatment with this compound.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound at various concentrations for a predetermined time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

-

In Vivo Studies

1. Xenograft Tumor Model

This model is used to evaluate the in vivo efficacy of this compound in a tumor-bearing animal.

-

Materials:

-

Immunocompromised mice (e.g., NU/NU or NOD-SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% Natrosol)

-

Calipers

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose (e.g., 10-100 mg/kg) and schedule (e.g., daily). The control group receives the vehicle.

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its research applications.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Discovery of this compound, a potent and selective inhibitor of type I fatty acid synthase with central exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

BI 99179: A Technical Guide to a Preclinical Fatty Acid Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of BI 99179, a potent and selective inhibitor of type I fatty acid synthase (FAS). This compound serves as a valuable chemical probe for elucidating the role of FAS in various physiological and pathological processes.

Introduction

Fatty acid synthase (FAS) is a critical enzyme in the de novo biosynthesis of long-chain fatty acids.[1] Overexpression and hyperactivity of FAS have been implicated in numerous diseases, including cancer, metabolic disorders, and viral infections, making it an attractive therapeutic target.[2][3] this compound was developed by Boehringer Ingelheim as a tool compound for the in vivo validation of FAS as a therapeutic target.[4][5] It is a non-covalent inhibitor with high potency and selectivity, exhibiting significant peripheral and central nervous system exposure following oral administration in preclinical models.[5]

Discovery and Medicinal Chemistry

The discovery of this compound originated from a high-throughput screening campaign that identified a novel class of non-covalent FAS inhibitors based on a cyclopentanecarboxanilide scaffold.[5][6] Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[5] The chemical structure of this compound is (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide.[7]

Mechanism of Action

This compound is a selective inhibitor of mammalian type I FAS.[4] Evidence suggests that it binds to the ketoacyl reductase (KR) domain of the multidomain enzyme, a mechanism analogous to other known FAS inhibitors.[7] By inhibiting the KR domain, this compound effectively blocks the elongation of the growing fatty acid chain, thereby halting de novo lipogenesis.

Signaling Pathway

The inhibition of FAS by this compound disrupts the production of palmitate, a key building block for more complex lipids. This disruption has downstream effects on cellular processes that are dependent on de novo lipogenesis, such as membrane synthesis, energy storage, and protein palmitoylation. In cancer cells, which often exhibit a high rate of lipogenesis, this inhibition can lead to apoptosis.[2]

Preclinical Development

In Vitro Activity

This compound is a potent inhibitor of human FAS, with a half-maximal inhibitory concentration (IC50) of 79 nM in a biochemical assay using FAS isolated from HeLa cells.[7] Its inhibitory activity is stereospecific, with the optical antipode being significantly less active. In cell-based assays, this compound inhibits the incorporation of [14C] acetate into lipids in mouse hypothalamic N-42 cells with an IC50 of 0.6 µM.[2] The compound did not show significant cytotoxicity in U937 cells at concentrations up to 30 µM.[2]

| Parameter | Value | Cell Line/Enzyme Source |

| IC50 (FAS enzyme) | 79 nM | Human FAS (from HeLa cells) |

| IC50 (cellular lipogenesis) | 0.6 µM | Mouse hypothalamic N-42 cells |

| Cytotoxicity (IC50) | > 30 µM | U937 cells |

In Vivo Pharmacokinetics and Efficacy

This compound demonstrates favorable pharmacokinetic properties in rats, with an oral bioavailability of 46% and high plasma protein binding of 97.6%.[7] Following oral administration, it achieves significant exposure in both peripheral tissues and the central nervous system.[5] In a rat model, oral administration of this compound led to a dose-dependent increase in hypothalamic malonyl-CoA levels and a reduction in cumulative food intake, demonstrating in vivo target engagement and pharmacological activity.[7]

| Parameter | Value | Species |

| Oral Bioavailability (F%) | 46% | Rat |

| Plasma Protein Binding | 97.6% | Rat |

| In Vivo Efficacy | Reduced food intake | Rat |

Experimental Protocols

FAS Biochemical Assay (Representative Protocol)

A representative protocol for determining the enzymatic activity of FAS involves monitoring the oxidation of NADPH at 340 nm.

-

Enzyme Preparation: Human FAS is purified from a suitable source, such as HeLa cells.

-

Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer, EDTA, dithiothreitol, acetyl-CoA, and NADPH.

-

Initiation: The reaction is initiated by the addition of malonyl-CoA.

-

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is measured over time using a spectrophotometer.

-

Inhibition Assay: To determine the IC50 of this compound, the assay is performed in the presence of varying concentrations of the inhibitor. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Cellular Lipogenesis Assay ([14C] Acetate Incorporation) (Representative Protocol)

This assay measures the de novo synthesis of lipids in cultured cells.

-

Cell Culture: Cells (e.g., N-42 hypothalamic cells) are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Labeling: [14C] acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: After the incubation period, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

-

Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

-

Analysis: The percentage of inhibition of lipid synthesis is calculated for each inhibitor concentration, and the IC50 value is determined.

Discovery and Development Workflow

The discovery and preclinical development of this compound followed a structured workflow typical for a chemical probe.

Clinical Development Status

As a preclinical tool compound, this compound is not intended for clinical development. There are no ongoing or planned clinical trials for this compound. However, other FAS inhibitors are currently being investigated in clinical trials for various indications, primarily in oncology.[8] The insights gained from preclinical studies using this compound have contributed to the validation of FAS as a druggable target and have informed the development of these clinical candidates.

Conclusion

This compound is a well-characterized, potent, and selective preclinical inhibitor of fatty acid synthase. Its favorable in vitro and in vivo properties make it an invaluable tool for researchers investigating the biological roles of FAS in health and disease. The data and methodologies presented in this guide provide a comprehensive resource for scientists and drug development professionals working in the field of metabolic diseases and oncology.

Logical Relationship of Development

The development of a therapeutic agent based on FAS inhibition, informed by tool compounds like this compound, follows a logical progression from preclinical validation to clinical evaluation.

References

- 1. Food intake behavior protocol [protocols.io]

- 2. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a potent and selective inhibitor of type I fatty acid synthase with central exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]

- 5. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 7. researchgate.net [researchgate.net]

- 8. Food Restriction for Rodents | Research Animal Care and Safety [animalcare.illinois.edu]

Target Validation of BI 99179: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 99179 is a potent and selective, non-covalent inhibitor of type I fatty acid synthase (FAS).[1][2][3] This document provides a comprehensive overview of the target validation studies for this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways and workflows. Fatty acid synthase is a key enzyme in de novo lipogenesis and is overexpressed in various cancers, making it an attractive therapeutic target.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.

Table 1: In Vitro Activity and Physicochemical Properties of this compound

| Parameter | Value | Species/Cell Line | Notes |

| FAS IC50 | 79 nM | Human (HeLa cells) | --- |

| FAS IC50 (Negative Control) | >3000 nM | Human (HeLa cells) | BI 99990 (optical antipode) |

| Cellular IC50 | 0.6 µM | Mouse (N-42 hypothalamic cells) | --- |

| Cytotoxicity (LDH release) | No significant release up to 30 µM | --- | --- |

| Aqueous Solubility (pH 7) | >39 µg/mL | --- | --- |

| Caco-2 Permeability (pH 7.4) | 94 x 10-6 cm/s | --- | Efflux ratio of 0.9 |

| Microsomal Stability | <27% QH | Rat | --- |

| Microsomal Stability | 33% QH | Human | --- |

| Plasma Protein Binding | 97.6% | Rat | --- |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Dosing |

| t1/2 (half-life) | 3.0 h | 4 mg/kg, oral |

| tmax (time to max concentration) | 0.5 h | 4 mg/kg, oral |

| Cmax (max concentration) | 2,110 nM | 4 mg/kg, oral |

| AUC0-inf (area under the curve) | 9,350 nM*h | 4 mg/kg, oral |

| F (bioavailability) | 46% | 4 mg/kg, oral |

| CL (clearance) | 8.2 mL/min/kg | 4 mg/kg, oral |

| Vss (volume of distribution) | 1.6 L/kg | 4 mg/kg, oral |

| Cbrain, 2h (brain concentration) | 1,300 nM | --- |

| CCSF, 2h (cerebrospinal fluid conc.) | 50 nM | --- |

Data for male Han/Wistar rats. Sourced from[1]

Table 3: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Result |

| In-house Screens | >100 | High selectivity |

| - Enzymes | >10 | No significant inhibition |

| - GPCRs | >10 | No significant inhibition |

| - Kinases | >10 | No significant inhibition |

| - Ion Channels | 5 | No significant inhibition |

| PRESTO-TANGO GPCR Screen | 315 | No significant modulation at 10 µM |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a common method for determining the enzymatic activity of FAS, which can be adapted to assess the inhibitory potential of compounds like this compound.

Principle: The activity of FAS is measured by monitoring the consumption of NADPH, a necessary cofactor for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is proportional to FAS activity.[5]

Materials:

-

Purified FAS enzyme (e.g., isolated from HeLa cells)[1]

-

This compound and negative control (BI 99990)

-

Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 10 mM cysteine

-

Substrates: Acetyl-CoA, Malonyl-CoA

-

Cofactor: NADPH

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound and the negative control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound or the negative control to the wells. Include a vehicle control (e.g., DMSO).

-

Add the purified FAS enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a mixture of acetyl-CoA, malonyl-CoA, and NADPH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 30 minutes) using a spectrophotometer.

-

Calculate the rate of NADPH consumption for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay for [14C]-Acetate Incorporation

This assay measures the effect of this compound on de novo fatty acid synthesis in a cellular context.

Principle: Cells are incubated with radiolabeled acetate, a precursor for fatty acid synthesis. The amount of incorporated radioactivity into the lipid fraction is a measure of FAS activity.

Materials:

-

Mouse N-42 hypothalamic cells[2]

-

Cell culture medium and supplements

-

This compound

-

[14C]-Acetate

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed N-42 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Add [14C]-acetate to the culture medium and incubate for a further period (e.g., 4 hours).

-

Wash the cells to remove unincorporated [14C]-acetate.

-

Lyse the cells and extract the lipid fraction using an appropriate solvent system (e.g., chloroform:methanol).

-

Measure the radioactivity in the lipid extracts using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of [14C]-acetate incorporation against the inhibitor concentration.

Cytotoxicity Assay (LDH Release)

This assay is used to assess the cytotoxic potential of this compound.

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

-

U937 cells[6]

-

This compound

-

LDH cytotoxicity detection kit

-

96-well plate

-

Plate reader

Procedure:

-

Culture U937 cells in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Include positive controls (cells treated with a lysis buffer) and negative controls (untreated cells).

-

Centrifuge the plate to pellet the cells.

-

Transfer the cell-free supernatant to a new 96-well plate.

-

Add the LDH assay reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature, protected from light.

-

Measure the absorbance at the recommended wavelength using a plate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance values of the treated, and positive and negative control wells.

In Vivo Efficacy Study in Rats

This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a rat model.

Principle: The effect of this compound on a relevant pharmacodynamic marker (hypothalamic Malonyl-CoA levels) and a physiological endpoint (food intake) is assessed after oral administration.[1]

Animals:

-

Male Han/Wistar rats[1]

Procedure:

-

Acclimatize the rats to the experimental conditions.

-

Fast the animals for a specified period (e.g., 24 hours) before the study.

-

Administer this compound orally at different dose levels (e.g., 10 and 100 mg/kg). Include a vehicle control group.

-

For Pharmacodynamic Assessment:

-

At specific time points post-dose (e.g., 2 and 24 hours), euthanize the animals and collect the hypothalamus.

-

Process the tissue and measure the concentration of Malonyl-CoA using a suitable analytical method (e.g., LC-MS/MS).

-

-

For Physiological Endpoint Assessment:

-

After drug administration, provide access to food and monitor the cumulative food intake over a defined period (e.g., 24 hours).

-

-

Analyze the data to determine the effect of this compound on the measured parameters compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of Fatty Acid Synthase (FAS) in lipogenesis and the impact of its inhibition by this compound.

Caption: Fatty Acid Synthase (FAS) signaling pathway and point of inhibition by this compound.

Experimental Workflow

The diagram below outlines a general experimental workflow for the preclinical validation of a FAS inhibitor like this compound.

Caption: General experimental workflow for preclinical validation of a FAS inhibitor.

References

BI-99179: A Potent and Selective Chemical Probe for Fatty Acid Synthase (FASN)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it a compelling therapeutic target. BI-99179 is a potent, selective, and non-covalent inhibitor of FASN, making it an invaluable chemical probe for elucidating the biological functions of this enzyme and for validating its potential as a drug target. This guide provides a comprehensive overview of BI-99179, including its biochemical and cellular activity, selectivity, and detailed protocols for its use in key experimental assays.

Data Presentation

Table 1: In Vitro and Cellular Activity of BI-99179

| Parameter | Species/Cell Line | Assay Type | IC50 (nM) | Reference |

| FASN Inhibition | Human | Biochemical (HeLa cell lysate) | 79 | [1][2][3] |

| Mouse | Cellular (N-42 hypothalamic cells) | 600 | [2] | |

| [¹⁴C] Acetate Incorporation | Mouse | Cellular (N-42 hypothalamic cells) | 570 | |

| Cytotoxicity (LDH release) | Human | Cellular (U937 cells) | > 30,000 | [1] |

| Antiproliferative Efficacy | Human | Cellular (GAMG glioma cells) | Active at 1, 2, and 4 µM | [3] |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of BI-99179 in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Value | Unit | Reference |

| Bioavailability (F) | Oral | 4 | 46 | % | [2] |

| t½ | Oral | 4 | 3.0 | h | [3] |

| Cmax | Oral | 4 | 2,110 | nM | |

| AUC₀-inf | Oral | 4 | 9,350 | nM*h | |

| Hypothalamic Malonyl-CoA Increase | Oral | 10 and 100 | Significant increase 2h and 24h post-dose | - | [1] |

| Cumulative Food Intake | Oral | 100 | Decreased at 24h post-dose | - | [1] |

Experimental Protocols

FASN Biochemical Assay (NADPH Depletion)

This assay determines the inhibitory activity of compounds on FASN by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

-

Purified FASN enzyme (e.g., from HeLa cells)

-

BI-99179 and control compounds

-

Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine

-

NADPH stock solution (24 mM)

-

Acetyl-CoA stock solution

-

Malonyl-CoA stock solution (5.8 mM)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare NADPH Standard Curve:

-

Perform serial dilutions of the NADPH stock solution in distilled water to prepare standards (e.g., 0.0075 to 0.24 mM).

-

Add 2 µL of each standard to 200 µL of distilled water in a 96-well plate.

-

Measure the absorbance at 340 nm.

-

Plot absorbance versus NADPH concentration to generate a standard curve.

-

-

Enzyme Inhibition Assay:

-

Prepare a reaction mixture containing Assay Buffer, FASN enzyme, and Acetyl-CoA in each well of a 96-well plate.

-

Add BI-99179 or control compounds at various concentrations to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding Malonyl-CoA (final concentration ~58 µM) to each well.

-

Immediately measure the absorbance at 340 nm at 37°C and continue to read at 1-minute intervals for 15 minutes to monitor NADPH oxidation.

-

-

Data Analysis:

-

Calculate the rate of NADPH depletion (change in absorbance per minute).

-

Convert the rate of absorbance change to the rate of NADPH consumption using the standard curve.

-

Plot the percentage of FASN inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Cellular [¹⁴C]-Acetate Incorporation Assay

This assay measures the effect of FASN inhibition on de novo fatty acid synthesis in cells by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Materials:

-

Cultured cells (e.g., N-42 hypothalamic cells)

-

Cell culture medium

-

BI-99179 and control compounds

-

[¹⁴C]-Acetate

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of BI-99179 or control compounds for a specified period (e.g., 1 hour).

-

-

Radiolabeling:

-

Add [¹⁴C]-acetate to each well and incubate for a defined period (e.g., 2-4 hours) under standard cell culture conditions.

-

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold PBS to remove unincorporated [¹⁴C]-acetate.

-

Lyse the cells and extract the lipids using an appropriate solvent system.

-

Separate the lipid-containing organic phase.

-

-

Quantification:

-

Evaporate the solvent and resuspend the lipid extract in a suitable solvent.

-

Add the lipid extract to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration of each sample.

-

Calculate the percentage of inhibition of [¹⁴C]-acetate incorporation relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

LDH Cytotoxicity Assay

This assay assesses the cytotoxicity of a compound by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4]

Materials:

-

Cultured cells (e.g., U937 cells)

-

Cell culture medium

-

BI-99179 and control compounds

-

LDH assay kit (containing LDH reaction solution and stop solution)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at ~490 nm

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate.[5]

-

Include wells for "spontaneous LDH release" (cells with medium only), "maximum LDH release" (cells treated with a lysis solution provided in the kit), and "background control" (medium only).[5]

-

Treat the experimental wells with a range of concentrations of BI-99179.

-

Incubate the plate for the desired treatment duration.

-

-

Assay:

-

Measurement:

-

Measure the absorbance of each well at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity for each treatment concentration using the following formula:

-

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

-

Mandatory Visualizations

FASN Signaling in Cancer

Caption: FASN signaling pathway in cancer and the inhibitory action of BI-99179.

Experimental Workflow: Cellular FASN Inhibition Assay

Caption: Workflow for the [¹⁴C]-Acetate incorporation assay.

Logical Relationship: BI-99179 as a Chemical Probe

Caption: Key attributes validating BI-99179 as a chemical probe for FASN.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]

- 3. osti.gov [osti.gov]

- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

understanding the selectivity profile of BI 99179

An In-Depth Technical Guide to the Selectivity Profile of BI-99179

This guide provides a comprehensive overview of the selectivity profile of BI-99179, a potent and selective inhibitor of Fatty Acid Synthase (FASN). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical properties of this compound.

Introduction

BI-99179 is a selective, non-covalent small molecule inhibitor of the mammalian type I fatty acid synthase (FASN).[1][2] FASN is a critical enzyme in the de novo synthesis of fatty acids, a process vital for neoplastic lipogenesis, and is often overexpressed in various cancers.[3][4] This makes FASN an attractive therapeutic target for oncology and other diseases related to lipid metabolism.[3][5] BI-99179 serves as a valuable chemical probe for the in vitro and in vivo validation of FASN as a therapeutic target.[1][6] A thorough understanding of its selectivity is crucial for interpreting experimental results and predicting potential on- and off-target effects.

Quantitative Inhibitory Profile

The potency and selectivity of BI-99179 have been characterized through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Potency against Primary Target (Fatty Acid Synthase)

| Target | Assay System | IC50 | Reference |

| Human FASN | Enzyme isolated from HeLa cells | 79 nM | [1][3][6][7] |

| Mouse FASN | Mouse hypothalamic N-42 cellular assay | 0.6 µM | [4][6][7] |

| Optical Antipode (BI 99990) | FASN enzyme from HeLa cells | > 3000 nM | [1][2] |

Table 2: Off-Target Selectivity Profile

| Screening Panel | Concentration | Results | Reference |

| Broad Target Panel (30 external targets) | 10 µM | <20% inhibition for all targets | [2][3] |

| Boehringer Ingelheim In-House Screens (>100 targets) | Not Specified | High selectivity confirmed | [1][2] |

| - Kinases | >10 targets | High selectivity | [1][2] |

| - GPCRs | >10 targets | High selectivity | [1][2] |

| - Enzymes | >10 targets | High selectivity | [1][2] |

| - Ion Channels | 5 targets | High selectivity | [1][2] |

| PRESTO-TANGO GPCR Screen (PDSP) | 10 µM | No significant inhibition observed for 315 GPCRs | [1][2] |

| Cytotoxicity Assay (LDH release) | up to 30 µM | No significant LDH release | [4][6] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of selectivity data. The following are descriptions of key experimental protocols used in the characterization of BI-99179.

Biochemical FASN Inhibition Assay

This assay quantifies the direct inhibitory effect of BI-99179 on the enzymatic activity of FASN.

-

Enzyme Source : Human FASN is isolated from HeLa cells.[3]

-

Reaction : The assay measures the incorporation of radiolabeled acetyl-CoA or malonyl-CoA into fatty acids.

-

Procedure :

-

The FASN enzyme is incubated with the inhibitor (BI-99179) in a suitable buffer.

-

The reaction is initiated by adding substrates, including radiolabeled precursors.

-

The mixture is incubated for a set period (e.g., 4 hours) to allow for fatty acid synthesis.[3]

-

The reaction is quenched, and the synthesized lipids are extracted using a solvent mixture (e.g., methanol:chloroform 1:1).[3]

-

The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter (β-counter).[3]

-

IC50 values are calculated by plotting the percent inhibition against a range of inhibitor concentrations.

-

Cellular FASN Inhibition Assay

This assay measures the ability of BI-99179 to inhibit FASN activity within a cellular context.

-

Cell Line : Mouse hypothalamic N-42 cells are commonly used.[4][6]

-

Principle : The assay measures the inhibition of de novo lipogenesis by quantifying the incorporation of a labeled precursor (e.g., ¹⁴C-acetate) into cellular lipids.

-

Procedure :

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are then treated with various concentrations of BI-99179.

-

A radiolabeled lipid precursor is added to the medium.

-

After an incubation period, cells are harvested and washed to remove unincorporated precursor.

-

Cellular lipids are extracted.

-

The radioactivity of the lipid extract is measured to determine the rate of lipogenesis.

-

IC50 values are determined from the dose-response curve.

-

Cytotoxicity Assay (LDH Release)

This assay is used to assess the general cytotoxicity of the compound, distinguishing specific inhibitory effects from cell death.

-

Principle : Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is a common indicator of cytotoxicity.

-

Procedure :

-

Cells are treated with a range of concentrations of BI-99179 (e.g., up to 30 µM).[4][6]

-

After the incubation period, an aliquot of the cell culture supernatant is collected.

-

The supernatant is mixed with an LDH assay reagent containing lactate, NAD+, and a tetrazolium salt.

-

LDH in the sample catalyzes the oxidation of lactate to pyruvate, reducing NAD+ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan is measured spectrophotometrically, which is proportional to the amount of LDH released.

-

Visualizations

The following diagrams illustrate key pathways and processes related to BI-99179.

Caption: Simplified pathway of FASN-mediated de novo lipogenesis and its inhibition by BI-99179.

Caption: Experimental workflow for a biochemical FASN inhibition assay.

Caption: Logical flow of the off-target selectivity screening process for BI-99179.

References

- 1. opnme.com [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. BI 99179 - Wikipedia [en.wikipedia.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of BI-99179 in the Investigation of Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-99179, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its application in the study of lipid metabolism. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to serve as a comprehensive resource for professionals in the field.

Introduction to BI-99179 and its Target: Fatty Acid Synthase

BI-99179 is a non-covalent inhibitor of the mammalian type I fatty acid synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids.[1] FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. This process is fundamental to lipogenesis and is highly active in lipogenic tissues such as the liver and adipose tissue.[1] Under conditions of caloric excess, FASN plays a key role in converting carbohydrates into fatty acids for storage as triglycerides.

Dysregulation of FASN activity is implicated in various metabolic diseases, including obesity and non-alcoholic fatty liver disease (NAFLD), as well as in cancer, where it supports the high lipid demand of rapidly proliferating tumor cells. Consequently, FASN has emerged as a significant therapeutic target. BI-99179's high potency and selectivity for FASN make it a valuable tool for both in vitro and in vivo validation of FASN as a therapeutic target in lipid metabolism-related disorders.[1]

Mechanism of Action of BI-99179

BI-99179 selectively targets the β-ketoacyl reductase (KR) domain of the FASN multienzyme complex. By binding to this domain, it inhibits the reduction of acetoacetyl-ACP to β-hydroxybutyryl-ACP, a crucial step in the fatty acid elongation cycle. This non-covalent inhibition effectively blocks the synthesis of palmitate and subsequent downstream lipid products.

Quantitative Data for BI-99179

The following tables summarize the key quantitative parameters of BI-99179's activity and pharmacokinetic profile.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 79 nM | FASN enzyme isolated from HeLa cells | [1] |

| IC50 | 0.6 µM | Mouse hypothalamic N-42 cellular assay | |

| Negative Control (Optical Antipode) | > 3000 nM | FASN enzyme assay | [1] |

| Selectivity | No significant inhibition observed at 10 µM | Panel of >100 in-house screens (enzymes, GPCRs, kinases, ion channels) and 315 GPCRs in the PRESTO-TANGO screen | [1] |

| Parameter | Value | Species | Dose | Reference |

| Half-life (t1/2) | 3.0 h | Male Han/Wistar rats | 4 mg/kg (oral) | |

| Efficacy | Increased hypothalamic Malonyl-CoA | Rats | 10 or 100 mg/kg (2h /24h post-dose) | [1] |

Signaling Pathways

The following diagrams illustrate the central role of Fatty Acid Synthase in the lipogenesis pathway and the impact of its inhibition by BI-99179.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of BI-99179 on lipid metabolism are provided below. These are representative protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro FAS Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of FASN by monitoring the oxidation of NADPH.

Materials:

-

Purified FASN enzyme or cell lysate containing FASN

-

BI-99179

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

-

Substrate Solution: 30 µM Acetyl-CoA, 100 µM Malonyl-CoA, 350 µM NADPH in Assay Buffer

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of BI-99179 in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 25 µL of the FASN enzyme preparation to each well.

-

Add 25 µL of the diluted BI-99179 or vehicle control (Assay Buffer with DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 150 µL of the pre-warmed Substrate Solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADPH oxidation is proportional to FASN activity.

-

Calculate the rate of reaction (V) for each concentration of BI-99179.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Lipid Accumulation Assay (Oil Red O Staining)

This protocol details a method for visualizing and quantifying intracellular lipid accumulation in cultured cells treated with BI-99179.

Materials:

-

Adherent cells (e.g., HepG2, 3T3-L1 adipocytes)

-

Cell culture medium, supplemented with oleic acid to induce lipid accumulation

-

BI-99179

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

-

60% Isopropanol

-

Microscope

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Induce lipogenesis by incubating the cells in medium containing oleic acid.

-

Treat the cells with various concentrations of BI-99179 or vehicle control for 24-48 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 30 minutes at room temperature.

-

Wash the cells with PBS.

-

Incubate the cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Red O staining solution. Incubate for 20 minutes at room temperature.

-

Wash the cells with water until the water runs clear.

-

Visualize the lipid droplets (stained red) under a microscope and capture images.

-

For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of BI-99179 on the viability of cultured cells.

Materials:

-

Cells of interest

-

96-well cell culture plate

-

BI-99179

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of BI-99179 or vehicle control for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Study in a Rat Model of Diet-Induced Obesity

This protocol outlines a general procedure for evaluating the in vivo efficacy of BI-99179 in a rodent model.

Materials:

-

Male Wistar rats

-

High-fat diet (HFD)

-

Standard chow diet

-

BI-99179

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Equipment for oral gavage, blood collection, and tissue harvesting

Procedure:

-

Induce obesity by feeding rats a high-fat diet for 8-12 weeks. A control group is maintained on a standard chow diet.

-

Randomly assign the HFD-fed rats to a vehicle control group and BI-99179 treatment groups (e.g., 10 mg/kg and 100 mg/kg).

-

Administer BI-99179 or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).

-

Monitor body weight, food intake, and water consumption daily or weekly.

-

At the end of the treatment period, collect blood samples for analysis of plasma lipids (triglycerides, cholesterol) and glucose.

-

Euthanize the animals and harvest tissues of interest, such as the liver, adipose tissue, and hypothalamus.

-

Analyze the liver for lipid content (e.g., via histology or biochemical assays).

-

Analyze hypothalamic tissue for malonyl-CoA levels using appropriate methods such as LC-MS/MS.

-

Statistically analyze the data to determine the effect of BI-99179 on the measured parameters.

Conclusion

BI-99179 is a valuable pharmacological tool for elucidating the role of Fatty Acid Synthase in lipid metabolism. Its high potency and selectivity allow for precise interrogation of the FASN pathway in both cellular and whole-organism contexts. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute studies aimed at understanding the physiological and pathological roles of de novo lipogenesis and to explore the therapeutic potential of FASN inhibition.

References

A Preliminary Investigation of BI 99179 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the preliminary investigations into BI 99179, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its effects on cancer cells. It covers the compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in its study.

Introduction: Targeting Tumor Metabolism with this compound

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks is the upregulation of de novo lipogenesis, a process heavily reliant on the enzyme Fatty Acid Synthase (FASN). FASN catalyzes the synthesis of palmitate, a saturated fatty acid that is a fundamental building block for more complex lipids required for cell membranes, energy storage, and signaling molecule synthesis.[1] In normal, non-lipogenic tissues, FASN expression is typically low, whereas many cancers show significant overexpression, correlating with poor prognosis and increased malignancy.[1][2]

This dependency on FASN presents a promising therapeutic window. This compound is a potent, selective, non-covalent, and orally bioavailable inhibitor of FASN.[3][4] It was identified through high-throughput screening as a tool compound suitable for the in vivo validation of FASN as a therapeutic target.[4] This guide explores the foundational preclinical research on this compound, focusing on its effects at the cellular and molecular level in various cancer models.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of FASN.[3] This inhibition blocks the synthesis of palmitate, leading to a cascade of downstream cellular events:

-

Metabolic Stress: The primary effect is the depletion of endogenous fatty acids, which are crucial for the structural integrity of cell membranes and for post-translational modification of proteins (e.g., palmitoylation) involved in signaling.[5][6]

-